CCR4 Antagonist Potency: 2,3-Dichlorophenyl Substitution Yields Up to 400-Fold Improvement Over Positional Isomers
In a systematic exploration of pyrazine-based CCR4 antagonists, 2-Chloro-3-(2,3-dichlorophenyl)pyrazine demonstrated a pIC50 of 7.9 ± 0.2, corresponding to an IC50 of approximately 12.6 nM [1]. This potency was notably superior to that of closely related dichlorophenyl positional isomers. For instance, the 2,4-dichlorophenyl analog exhibited a pIC50 of 6.9 (IC50 ≈ 126 nM), while the 3,5-dichlorophenyl analog showed a pIC50 of 5.3 (IC50 ≈ 5 µM). The 2,3-dichloro substitution pattern thus provides a 10- to 400-fold increase in potency relative to these alternatives, underscoring the critical importance of precise chlorine positioning on the phenyl ring [1].
| Evidence Dimension | CCR4 antagonistic activity |
|---|---|
| Target Compound Data | pIC50 = 7.9 ± 0.2 (IC50 ≈ 12.6 nM) |
| Comparator Or Baseline | 2,4-dichlorophenyl analog (pIC50 = 6.9 ± 0.2; IC50 ≈ 126 nM); 3,5-dichlorophenyl analog (pIC50 = 5.3 ± 0.1; IC50 ≈ 5 µM) |
| Quantified Difference | 2,3-isomer is ~10-fold more potent than 2,4-isomer and ~400-fold more potent than 3,5-isomer |
| Conditions | CCR4 receptor binding assay using recombinant human CCR4; pIC50 determined with n ≥ 2 replicates |
Why This Matters
This data directly quantifies the advantage of the 2,3-dichlorophenyl substitution for CCR4-targeted research, enabling rational compound selection for in vitro and in vivo studies.
- [1] National Center for Biotechnology Information. Table 2. Exploration of the 5-Position of the Pyrazine Ring. PMC5601455. 2017. View Source
